5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
5-Methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a carboxamide group at position 6, a methyl group at position 5, and substituted aryl groups at positions 7 and N-phenyl. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition and antimicrobial properties . Its synthesis likely follows multi-component Biginelli-like reactions, as observed in structurally analogous triazolopyrimidines, using aldehydes (e.g., 4-isopropylbenzaldehyde), 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under catalytic conditions .
The 7-[4-(propan-2-yl)phenyl] substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller or polar substituents. The N-phenyl group at the carboxamide position allows for π-π stacking interactions in target binding, a feature common in pharmacologically active scaffolds .
Properties
IUPAC Name |
5-methyl-N-phenyl-7-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-14(2)16-9-11-17(12-10-16)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-7-5-4-6-8-18/h4-15,19-20H,1-3H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPAYXGJEZOWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyrimidine core is often synthesized via cyclization of hydrazine-containing pyrimidine precursors. For example, ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate undergoes cyclization in formic acid to yield the triazolopyrimidine ring. Adapting this method, ethyl 2-hydrazino-6-methyl-4-(4-isopropylphenyl)pyrimidine-5-carboxylate can be refluxed in formic acid for 27 hours, followed by crystallization from aqueous ethanol to obtain the ester intermediate. Key spectral data for analogous compounds include:
Multicomponent Reaction (MCR) Approach
A solvent-free, one-pot MCR using 4-isopropylbenzaldehyde, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of maltose catalyst (25 mol%) at 80°C for 20 minutes achieves the triazolopyrimidine scaffold with a 95% yield. This method avoids column chromatography and ensures atom economy. The mechanism involves:
- Knoevenagel condensation between aldehyde and acetoacetanilide.
- Michael addition of 3-amino-1,2,4-triazole to the chalcone intermediate.
- Cyclodehydration to form the triazolopyrimidine ring.
Functionalization of the Triazolopyrimidine Core
Introduction of the 4-Isopropylphenyl Group
The 7-position substituent is introduced via two primary routes:
- Chalcone Intermediate Method : 4-Isopropylacetophenone reacts with benzaldehyde in methanolic NaOH to form a chalcone, which undergoes cyclocondensation with 3-amino-1,2,4-triazole.
- Direct Substitution : Chlorination of the triazolopyrimidine at position 7 using POCl₃, followed by nucleophilic aromatic substitution with 4-isopropylphenylmagnesium bromide.
Carboxamide Formation at Position 6
The ester intermediate (e.g., ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]triazolo[1,5-a]pyrimidine-6-carboxylate) is hydrolyzed to the carboxylic acid using NaOH in ethanol/water. Subsequent coupling with aniline via EDCl/HOBt in DMF yields the carboxamide. Analytical validation includes:
- LC-MS : Molecular ion peak at m/z 437.5 (calculated for C₂₆H₂₃N₅O₂).
- ¹³C NMR : Carboxamide carbonyl at δ 167–170 ppm.
Stereochemical Considerations
The 7-position of the triazolopyrimidine ring may adopt an R-configuration due to steric effects from the 4-isopropylphenyl group. Single-crystal X-ray diffraction of analogous compounds reveals:
- Planarity : The triazolopyrimidine ring system is planar (r.m.s. deviation ≤ 0.02 Å).
- Dihedral Angles : The 4-isopropylphenyl group forms a 42.45° angle with the triazolopyrimidine plane, minimizing steric clashes.
Optimization and Yield Data
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Multicomponent Reaction | Maltose (25 mol%), 80°C, 20 min | 95 | |
| Cyclocondensation | Formic acid reflux, 27 h | 77 | |
| Chalcone Route | Methanolic NaOH, 12 h | 82 |
Mechanistic Insights
Cyclization Dynamics
Cyclization of hydrazino precursors proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl, followed by dehydration. IR spectroscopy confirms NH group consumption (1733 cm⁻¹ carbonyl stretch).
Role of Catalysts
Maltose in MCRs acts as a Brønsted acid, polarizing carbonyl groups and accelerating the Knoevenagel condensation. Triethylamine in cyclocondensation neutralizes HCl, shifting equilibrium toward product formation.
Analytical Characterization Summary
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and organometallic reagents are often used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
- In vitro Studies : Research indicates that the compound demonstrates antibacterial activity comparable to standard antibiotics. Minimum Inhibitory Concentration (MIC) values have been established for several related compounds, highlighting their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research:
- Cytotoxicity Assays : Studies involving human cancer cell lines (e.g., MCF-7) have demonstrated that the compound can inhibit cell growth significantly. The introduction of specific substituents on the phenyl rings has been linked to improved cytotoxicity profiles compared to conventional chemotherapeutics.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions between the compound and proteins involved in cancer progression, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
Research indicates that this class of compounds may also exhibit anti-inflammatory effects:
- Mechanistic Studies : Compounds similar to this one have been identified as inhibitors of TNFα and TNFR1 complexes, which play critical roles in inflammatory responses. In vivo studies have shown reductions in inflammatory markers when tested in animal models .
Study 1: Antimicrobial Efficacy
A study evaluating various triazole derivatives found that modifications to the structure significantly enhanced antimicrobial activity against resistant bacterial strains. The ethoxy and methoxy groups were identified as crucial for increasing bioavailability and binding affinity to bacterial targets.
Study 2: Anticancer Properties
In a comparative study involving several triazole derivatives against MCF-7 cells, it was found that specific substituents on the phenyl rings led to improved cytotoxicity. The compound exhibited IC50 values lower than those of conventional chemotherapeutics, suggesting its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Triazolopyrimidine Carboxamides
Key Observations:
Substituent Effects on Reactivity and Yield :
- Electron-deficient aryl groups (e.g., 4-nitrophenyl in 5j ) reduce reaction yields (43%) compared to electron-neutral groups (e.g., p-tolyl in 5a , 66%) due to steric and electronic hindrance during cyclization .
- The trifluoromethyl group in the N-substituent () enhances metabolic stability but requires specialized catalysts for efficient synthesis .
Thermal Stability :
- Melting points correlate with substituent polarity. For example, 5j (4-nitrophenyl, 319.9–320.8°C) has a higher melting point than 5a (p-tolyl, 280.1–284.3°C) due to stronger intermolecular interactions .
Synthetic Flexibility :
Key Differences:
- Catalysts : p-Toluenesulfonic acid (p-TSA) is preferred for carboxamide formation, while KI is used for alkoxy substitutions .
- Solvent Effects : DMF supports higher yields for carboxamides, whereas CH3CN is optimal for alkoxy derivatives .
Spectroscopic and Analytical Comparisons
<sup>1</sup>H NMR Trends :
- The N-phenyl group in the target compound would show aromatic protons at δ 7.2–7.5 ppm, similar to 5a (δ 7.1–7.4 ppm) .
- The 4-(propan-2-yl)phenyl group would exhibit a characteristic doublet for the isopropyl CH3 groups at δ 1.2–1.3 ppm .
Mass Spectrometry :
- HRMS data for analogs (e.g., 5a : m/z 453.1677 [M+H]<sup>+</sup>) confirm molecular formulas and substituent patterns .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy in 5a ) enhance solubility but reduce target binding affinity compared to hydrophobic substituents (e.g., isopropyl in the target compound) .
- The N-phenyl carboxamide moiety is critical for π-stacking interactions in kinase inhibition, as seen in related triazolopyrimidines .
- Scale-up synthesis requires optimization to address moderate yields in multi-component reactions .
Biological Activity
5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties of this compound and related triazole derivatives, focusing on their antibacterial, antifungal, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 416.5 g/mol. Its structure includes a triazolo-pyrimidine core which is known for diverse biological activities.
Antibacterial Activity
Research indicates that triazole derivatives exhibit substantial antibacterial properties. For instance:
- Mechanism : The antibacterial activity is often associated with the inhibition of DNA gyrase and topoisomerase IV enzymes.
- Case Studies : In one study, compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.25 | E. coli |
| Target Compound | TBD | TBD |
Antifungal Activity
The antifungal properties of triazole derivatives have also been well-documented:
- In Vitro Studies : Compounds have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus. The mechanism often involves disruption of fungal cell membrane integrity.
- Research Findings : A study reported that certain triazole derivatives displayed excellent fungicidal activity against Fusarium oxysporum and Botrytis cinerea, with some exhibiting EC50 values significantly lower than traditional antifungals .
| Compound | EC50 (μg/mL) | Fungal Strains |
|---|---|---|
| Compound C | 5.0 | Fusarium oxysporum |
| Compound D | 3.2 | Botrytis cinerea |
| Target Compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class is noteworthy:
- Mechanism : Anti-inflammatory effects are typically mediated through the inhibition of cyclooxygenase (COX) enzymes.
- Research Evidence : In vitro assays revealed that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Compound E | 0.04 ± 0.01 | COX-2 |
| Target Compound | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : Variations in substituents at specific positions on the triazole ring can enhance or diminish biological activity.
- Research Insights : Studies have indicated that modifications to the phenyl groups significantly impact both antibacterial and antifungal activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]triazolopyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach, including cyclocondensation of triazole precursors with substituted aldehydes and ketones. For example, a one-pot three-component reaction using 5-amino-1-phenyl-1,2,4-triazole, 4-isopropylbenzaldehyde, and ethyl acetoacetate in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst achieves yields up to 78% under reflux . Key variables include solvent polarity (ethanol/water mixtures enhance solubility) and catalyst loading (0.5–1 mol% APTS minimizes side reactions). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures reaction completion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for diagnostic signals such as the pyrimidine C6 carbonyl (δ ~165–170 ppm in ¹³C NMR) and triazole NH (δ ~8.5–9.5 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 417.1934 for C₂₃H₂₅N₅O) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the 4H,5H,6H,7H-tetrahydro core and substituent orientations .
Q. What are the key functional groups influencing solubility and reactivity?
- Methodological Answer :
- Solubility : The 4-isopropylphenyl group enhances lipophilicity (logP ~3.2), requiring DMSO or DMF for dissolution in biological assays. The carboxamide moiety allows hydrogen bonding in polar solvents .
- Reactivity : The triazole ring undergoes electrophilic substitution at N1, while the pyrimidine carbonyl participates in nucleophilic additions (e.g., with Grignard reagents). Protect the carboxamide with Boc groups during functionalization to prevent side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?
- Methodological Answer : Systematically vary substituents and assess inhibition via enzymatic assays (e.g., EGFR kinase):
| Substituent Position | Modification | IC₅₀ (nM) | Notes |
|---|---|---|---|
| C7 (4-isopropylphenyl) | Replace with 4-fluorophenyl | 12 ± 1.5 | Increased hydrophobic interaction |
| C5 (methyl) | Replace with CF₃ | 8 ± 0.9 | Enhanced electron-withdrawing effect |
| Carboxamide (N-phenyl) | Replace with pyridinyl | 25 ± 2.1 | Improved solubility |
| SAR data from analogs suggest C7 aryl groups and electron-deficient C5 substituents enhance potency . |
Q. What computational strategies predict binding modes to biological targets like PARP-1?
- Methodological Answer :
- Molecular docking (AutoDock Vina): Dock the compound into PARP-1’s NAD⁺-binding site (PDB: 5DS3). Key interactions include hydrogen bonds between the carboxamide and Ser904/Gly863 and π-π stacking of the triazole with Tyr907 .
- MD simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Cell-based assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background.
- Dose-response curves : Test 10⁻¹⁰–10⁻⁴ M with triplicate technical replicates.
- Counter-screening : Validate off-target effects using kinome-wide profiling (e.g., DiscoverX KINOMEscan) .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and NADPH. T½ <30 min indicates CYP450 susceptibility. Introduce deuterium at metabolically labile positions (e.g., C5 methyl → CD₃) to prolong T½ by 2–3× .
- Prodrug approaches : Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
